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Compound of Interest

Compound Name: ACEA1011

Cat. No.: B1665404 Get Quote

This guide presents a detailed comparison of the receptor binding profile of ACEA1011, a

compound widely identified in scientific literature as AVE 0991. For clarity and consistency with

published data, this document will refer to the compound as AVE 0991. AVE 0991 is recognized

as a non-peptide agonist for the Mas receptor, a critical component of the renin-angiotensin

system's protective pathway. This analysis is intended for researchers, scientists, and

professionals in drug development seeking to understand the selectivity and potential off-target

effects of this compound.

Receptor Binding Affinity: A Comparative Summary
AVE 0991 demonstrates high affinity and selectivity for the Mas receptor. The table below

summarizes the quantitative data from competitive binding assays, comparing its interaction

with the Mas receptor to other related angiotensin receptors.
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Target
Receptor

Radioligand
Test
Compound

Assay System IC50 (nM)

Mas [¹²⁵I]-Ang-(1-7) AVE 0991

Bovine Aortic

Endothelial Cell

Membranes

21[1][2]

Mas [¹²⁵I]-Ang-(1-7) AVE 0991
Mas-transfected

COS Cells
47.5[3][4]

Angiotensin II

Type 1 (AT1)
[¹²⁵I]-Ang II AVE 0991

Mouse Kidney

Slices

No significant

displacement[4]

Angiotensin II

Type 2 (AT2)
[¹²⁵I]-Ang II AVE 0991

Adrenal Medulla

Membranes

No significant

displacement[5]

Angiotensin IV

(AT4/IRAP)
[¹²⁵I]-Ang IV AVE 0991

Mouse Kidney

Slices

No significant

displacement[4]

Notably, while in vitro binding assays indicate high selectivity for the Mas receptor, some in vivo

studies have suggested that the physiological effects of AVE 0991 can be influenced by

antagonists of AT1 and AT2 receptors.[1][4] This may point towards downstream signaling

pathway crosstalk or functional antagonism rather than direct binding to these receptors.

Experimental Methodologies
The data presented in this guide are derived from established experimental protocols. Below

are detailed methodologies for the key assays used to determine receptor affinity and

functional activity.

Radioligand Receptor Binding Assay
This protocol outlines a competitive binding assay to quantify the affinity of AVE 0991 for target

receptors.

Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized

in a cold buffer. The homogenate is then centrifuged to isolate the cell membranes. The

resulting membrane pellet is washed and resuspended in an appropriate assay buffer to a

standardized protein concentration.
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Competitive Binding Incubation: A fixed concentration of a specific radiolabeled ligand (e.g.,

[¹²⁵I]-Ang-(1-7) for the Mas receptor) is incubated with the prepared cell membranes.

Concurrently, increasing concentrations of unlabeled AVE 0991 are added to compete for

receptor binding. Non-specific binding is determined by adding a high concentration of a

known unlabeled ligand. The incubation is conducted at a controlled temperature for a

duration sufficient to reach binding equilibrium.

Separation and Quantification: The incubation is terminated by rapid filtration through glass

fiber filters, which separates the receptor-bound radioligand from the free radioligand. The

filters are then washed with cold buffer to minimize non-specific binding. The radioactivity

retained on the filters is quantified using a gamma counter.

Data Analysis: Specific binding is calculated by subtracting non-specific binding from the

total binding at each concentration of the test compound. The results are plotted as the

percentage of specific binding against the logarithm of the competitor's concentration. The

IC50 value, which is the concentration of the competitor that inhibits 50% of the specific

binding of the radioligand, is then determined using non-linear regression analysis.

Functional Assay: Nitric Oxide (NO) Release
This method assesses the functional consequence of AVE 0991 binding to the Mas receptor by

measuring the downstream release of nitric oxide.

Cell Culture: Endothelial cells, or other cell types that either endogenously express or are

transfected with the Mas receptor, are cultured in multi-well plates until they reach

confluence.

Compound Application: The cells are first washed and then incubated in a physiological

buffer. Subsequently, they are treated with various concentrations of AVE 0991. Control cells

are treated with a vehicle solution.

Measurement of Nitric Oxide: The concentration of nitrite, a stable metabolite of NO, in the

cell culture supernatant is quantified using the Griess reagent. For real-time measurements,

selective electrochemical nanosensors can be used to directly detect NO release from the

cell surface.
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Data Interpretation: The quantity of NO produced is plotted against the corresponding

concentration of AVE 0991 to construct a dose-response curve. From this curve, the EC50

value, representing the concentration that elicits 50% of the maximum response, can be

calculated.

Visualized Workflows and Pathways
To further clarify the processes and mechanisms discussed, the following diagrams are

provided.

Radioligand Binding Assay Workflow

1. Tissue/Cell Homogenization

2. Membrane Isolation
(Centrifugation)

3. Incubation with Radioligand
& Competing AVE 0991

4. Separation of Bound/Free Ligand
(Filtration)

5. Quantification of Radioactivity

6. Data Analysis
(IC50 Determination)
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Click to download full resolution via product page

Caption: A stepwise workflow of a competitive radioligand binding assay.
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Caption: The signaling cascade initiated by the binding of AVE 0991 to the Mas receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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